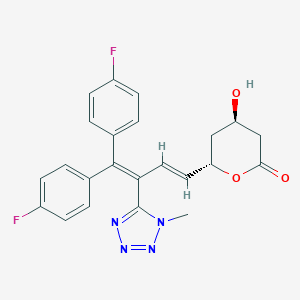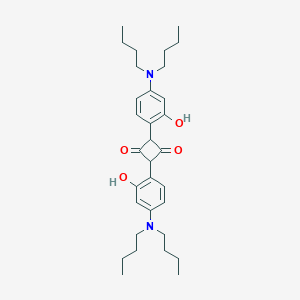![molecular formula C22H22N4O6 B038427 (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 112887-79-3](/img/structure/B38427.png)
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, also known as MPQPA, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is not fully understood, but it is believed to act by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid may prevent cancer cells from invading surrounding tissues and metastasizing to other parts of the body.
Biochemical and Physiological Effects:
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid for lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer growth and metastasis. However, one limitation of (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
将来の方向性
There are several future directions for research on (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid. One area of interest is the development of new cancer therapies based on (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid or its derivatives. Another area of interest is the study of the mechanisms of action of (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid, which could lead to the development of more effective cancer therapies. Finally, the use of (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid as a drug delivery system is an area of active research, and may lead to the development of more targeted and effective cancer treatments.
合成法
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid is synthesized through a multistep process that involves the condensation of 2-methyl-4-oxo-1H-quinazoline-6-carboxylic acid with N-protected 4-aminobenzoyl-L-glutamic acid. The resulting product is then deprotected to yield (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.
科学的研究の応用
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid has also been studied for its potential use as a drug delivery system, as it has been shown to enhance the cellular uptake of anticancer drugs.
特性
CAS番号 |
112887-79-3 |
|---|---|
製品名 |
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
分子式 |
C22H22N4O6 |
分子量 |
438.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H22N4O6/c1-12-24-17-7-2-13(10-16(17)21(30)25-12)11-23-15-5-3-14(4-6-15)20(29)26-18(22(31)32)8-9-19(27)28/h2-7,10,18,23H,8-9,11H2,1H3,(H,26,29)(H,27,28)(H,31,32)(H,24,25,30)/t18-/m0/s1 |
InChIキー |
XNMGBFXZWCNZAA-SFHVURJKSA-N |
異性体SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CC1=NC2=C(C=C(C=C2)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 |
正規SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
同義語 |
2-desamino-2-methyl-5,8-dideazaisofolic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



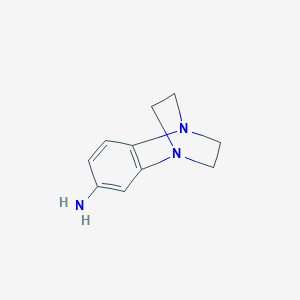
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)


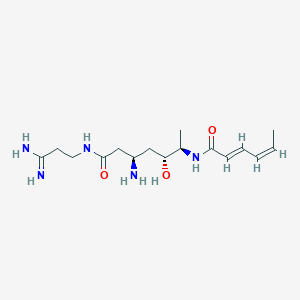
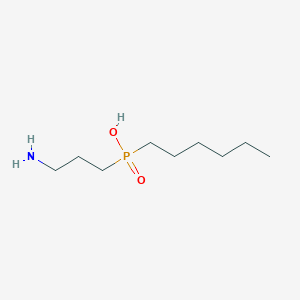


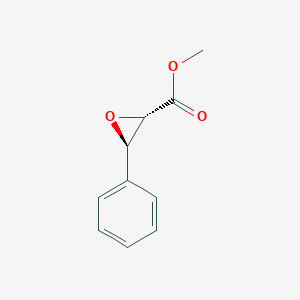
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
